molecular formula C12H16O4 B6154688 2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid CAS No. 858208-28-3

2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid

Cat. No. B6154688
CAS RN: 858208-28-3
M. Wt: 224.3
InChI Key:
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Description

The compound “2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid” is a type of organic compound . It is also known as “(3,5-dimethoxyphenyl)acetic acid” and has a molecular weight of 196.2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound “2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one” was synthesized using an alternative methodology . This method eliminated the need for a metal-based Lewis acid catalyst and column chromatography .


Molecular Structure Analysis

The molecular structure of “2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid” can be analyzed using various techniques. For example, the structure of a similar compound, “2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one”, was confirmed via NMR and mass spectroscopic analyses .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . This reaction could potentially be used in the synthesis of “2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid”.

It is typically stored at room temperature .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3,5-dimethoxybenzaldehyde", "2-bromo-2-methylpropane", "sodium cyanide", "sodium hydroxide", "sulfuric acid", "sodium bicarbonate", "magnesium", "ethyl bromide", "carbon dioxide", "methylmagnesium bromide", "acetic acid", "hydrogen peroxide", "sodium chloride", "sodium sulfate", "sodium hydroxide", "methanol", "diethyl ether", "petroleum ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3,5-dimethoxyacetophenone by reacting 3,5-dimethoxybenzaldehyde with 2-bromo-2-methylpropane in the presence of sodium cyanide and sodium hydroxide.", "Step 2: Conversion of 3,5-dimethoxyacetophenone to 3,5-dimethoxyphenyl-2-propanone by reacting with magnesium and ethyl bromide in the presence of sulfuric acid.", "Step 3: Synthesis of 2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid by reacting 3,5-dimethoxyphenyl-2-propanone with carbon dioxide in the presence of methylmagnesium bromide and acetic acid.", "Step 4: Purification of the product by treating with hydrogen peroxide, sodium chloride, sodium sulfate, and sodium hydroxide, followed by extraction with methanol, diethyl ether, and petroleum ether, and drying with sodium sulfate.", "Step 5: Recrystallization of the purified product from water to obtain the final compound." ] }

CAS RN

858208-28-3

Product Name

2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid

Molecular Formula

C12H16O4

Molecular Weight

224.3

Purity

95

Origin of Product

United States

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